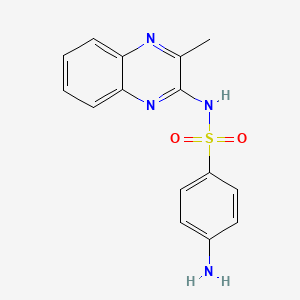
4-Amino-n-(3-methylquinoxalin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-n-(3-methylquinoxalin-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a quinoxaline moiety, which is a nitrogen-containing heterocyclic structure, and a sulfonamide group, which is known for its antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-(3-methylquinoxalin-2-yl)benzenesulfonamide typically involves multi-step reactionsThe reaction conditions often involve the use of mild aqueous media, selective ester-cleavage, and hetero-cyclization methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-n-(3-methylquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline moiety, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, sulfonamide derivatives, and other heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
4-Amino-n-(3-methylquinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial resistance.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of 4-Amino-n-(3-methylquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis. The compound can also interfere with bacterial growth by targeting essential enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-n-(3-methoxypyrazin-2-yl)benzenesulfonamide: Similar in structure but with a methoxy group instead of a methyl group.
4-Amino-n-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Contains a pyrimidine ring instead of a quinoxaline ring.
4-Amino-n-(pyrimidin-2-yl)benzenesulfonamide: Another pyrimidine derivative with similar antimicrobial properties.
Uniqueness
4-Amino-n-(3-methylquinoxalin-2-yl)benzenesulfonamide is unique due to its quinoxaline moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
Propriétés
Numéro CAS |
5433-92-1 |
|---|---|
Formule moléculaire |
C15H14N4O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-amino-N-(3-methylquinoxalin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O2S/c1-10-15(18-14-5-3-2-4-13(14)17-10)19-22(20,21)12-8-6-11(16)7-9-12/h2-9H,16H2,1H3,(H,18,19) |
Clé InChI |
FSJDVWOGYWNVEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















